6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
The compound 6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine features a pyrrolo[3,4-b]pyridine core, a bicyclic heterocycle containing fused pyrrole and pyridine rings. The 3-(trifluoromethoxy)benzoyl substituent at the 6-position introduces significant lipophilicity and electron-withdrawing effects, which are critical for modulating pharmacokinetic and pharmacodynamic properties.
This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive heterocycles. For instance, pyrrolopyridine derivatives are explored as kinase inhibitors, anticancer agents, and central nervous system modulators .
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[3-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O2/c16-15(17,18)22-12-5-1-3-10(7-12)14(21)20-8-11-4-2-6-19-13(11)9-20/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMHCQUVHBKQFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CC=C3)OC(F)(F)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new biochemical assays.
Mechanism of Action
The mechanism of action of 6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Substituent Variations on the Pyrrolo[3,4-b]pyridine Core
Trifluoromethoxy vs. Difluoromethoxy Substituents
- Target Compound: The trifluoromethoxy group (-OCF₃) enhances metabolic stability and membrane permeability compared to non-fluorinated analogs due to its strong electron-withdrawing nature and resistance to enzymatic degradation.
- Structural Molecular formula C₂₀H₁₄F₂N₂O₂ (MDL: MFCD28160551) .
Trifluoromethyl vs. Trifluoromethoxy Groups
- Price: ~¥4425.6/g (Bidepharm) .
Hydrochloride Salt Forms
- Analog : 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride (CAS 1346808-65-8)
- Analog : 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride (CAS 147740-02-1)
Core Modifications: Pyrrolo[3,4-b]pyridine vs. Related Heterocycles
Table 1: Key Properties of Selected Analogs
Biological Activity
The compound 6-[3-(trifluoromethoxy)benzoyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is a member of the pyrrolo[3,4-b]pyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.
Molecular Characteristics
- IUPAC Name : this compound
- Molecular Formula : C14H10F3N2O
- Molecular Weight : 284.24 g/mol
Structural Features
The structure features a pyrrolo[3,4-b]pyridine core with a trifluoromethoxy substituent that enhances its lipophilicity and potentially its biological activity.
Antitumor Activity
Research indicates that pyrrolo[3,4-b]pyridine derivatives exhibit significant antitumor properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : A derivative similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines .
Antimicrobial Properties
Pyrrolo[3,4-b]pyridines have also been evaluated for their antimicrobial effects:
- Activity Against Mycobacterium tuberculosis : Certain derivatives have demonstrated promising activity against Mtb by inhibiting the InhA enzyme crucial for fatty acid synthesis in bacteria .
- Study Findings : Compounds with modifications in the pyridine ring maintained efficacy while enhancing solubility and reducing toxicity to mammalian cells.
Neuroprotective Effects
The neuroprotective potential of pyrrolo[3,4-b]pyridines has been explored:
- Target Diseases : These compounds may be beneficial in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems and reduce oxidative stress.
- Research Evidence : Studies have shown that certain derivatives can enhance cognitive function in animal models by acting on dopamine receptors .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethoxy | Increases lipophilicity and receptor binding affinity |
| Benzoyl group | Enhances cytotoxicity against cancer cells |
| Modifications on the pyrrole ring | Influence neuroprotective properties |
Case Study 1: Anticancer Activity
In a study investigating various pyrrolo[3,4-b]pyridine derivatives, this compound was found to exhibit potent activity against several cancer cell lines. The compound's mechanism involved the inhibition of key signaling pathways associated with cell survival and proliferation.
Case Study 2: Antimycobacterial Activity
Another study focused on the antimycobacterial properties of this compound. The results indicated that it effectively inhibited the growth of Mtb in vitro. The compound's structural modifications were correlated with enhanced activity and reduced cytotoxicity towards human cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
